![molecular formula C19H23BO3 B2419244 苯基-[4-(4,4,5,5-四甲基-[1,3,2]二氧杂硼烷-2-基)-苯基]-甲醇 CAS No. 857934-86-2](/img/structure/B2419244.png)

苯基-[4-(4,4,5,5-四甲基-[1,3,2]二氧杂硼烷-2-基)-苯基]-甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

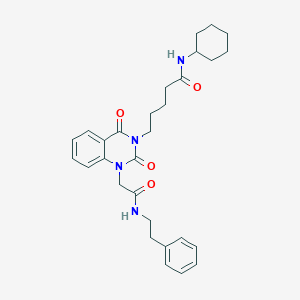

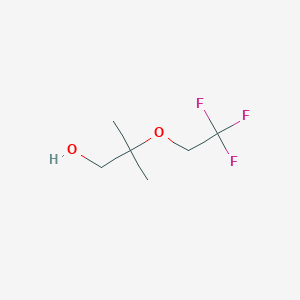

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a chemical compound with the molecular formula C12H17BO3 . It has a molecular weight of 220.075 g/mol .

Synthesis Analysis

A common method for preparing this compound involves reacting hydrogen tetramethyl borate with bromobenzene . The specific reaction conditions can be adjusted according to experimental requirements .Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The InChI Key for this compound is BICZJRAGTCRORZ-UHFFFAOYSA-N .Chemical Reactions Analysis

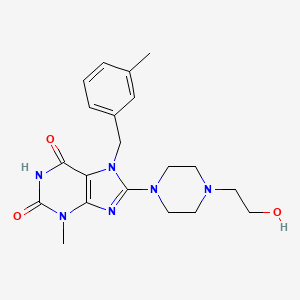

This compound is often used in Suzuki coupling reactions under platinum catalysis to synthesize various types of organic compounds, such as heterocyclic compounds and drug molecules .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm³ . The boiling point is 434.3±28.0 °C at 760 mmHg . It has a molar refractivity of 91.9±0.5 cm³ .科学研究应用

Borylation Reactions

- Benzylic C-H Borylation : In the presence of a palladium catalyst, this compound can selectively borylate benzylic C-H bonds in alkylbenzenes, yielding pinacol benzyl boronates . These boronates are valuable intermediates in organic synthesis.

Aryl Boronates Synthesis

Aryl boronates are essential building blocks in organic chemistry. HBpin contributes to their preparation:

- Copper-Catalyzed Coupling : By coupling with aryl iodides in the presence of a copper catalyst, HBpin forms aryl boronates. These compounds are valuable for Suzuki-Miyaura cross-coupling reactions and other transformations .

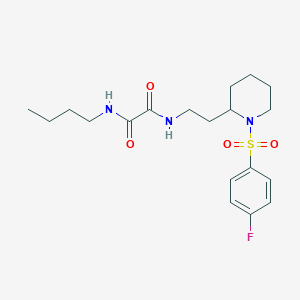

Asymmetric Synthesis

Chiral allenyl boronates are crucial for asymmetric synthesis. HBpin plays a role here:

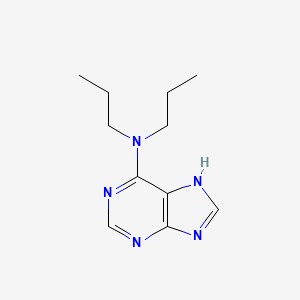

安全和危害

When handling this compound, appropriate protective equipment such as gloves and glasses should be worn . Direct contact with skin and eyes should be avoided. If contact occurs, the area should be rinsed immediately with plenty of water and medical help should be sought . This compound should be kept away from flammable materials and sources of heat .

未来方向

Phenylboronic esters, such as this compound, are widely used in biology, organic synthesis, catalysis, and crystal engineering . They have been used in the synthesis of anti-cancer drugs and in the glycosylation of insulin . Future research may explore new applications and synthesis methods for these versatile compounds.

作用机制

Mode of Action

Based on its structure, it can be inferred that it may participate in organic reactions such as the suzuki-miyaura cross-coupling reaction .

Action Environment

It’s worth noting that it is stable under normal temperatures and pressures but may decompose under high temperature or when mixed with oxidizing agents .

属性

IUPAC Name |

phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)17(21)14-8-6-5-7-9-14/h5-13,17,21H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGUGSQWEASZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2419163.png)

![2-Acetylspiro[3.3]heptane](/img/structure/B2419165.png)

![2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2419178.png)

![Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2419179.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2419180.png)

![N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2419184.png)